molecular formula C12H21N3OS B11795817 2-(4-Butoxypiperidin-1-yl)thiazol-4-amine

2-(4-Butoxypiperidin-1-yl)thiazol-4-amine

Cat. No.: B11795817
M. Wt: 255.38 g/mol
InChI Key: DZCHDOGWPGRKDD-UHFFFAOYSA-N
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Description

2-(4-Butoxypiperidin-1-yl)thiazol-4-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds . The specific structure of this compound includes a thiazole ring substituted with a butoxypiperidine group, which contributes to its unique chemical and biological properties .

Chemical Reactions Analysis

2-(4-Butoxypiperidin-1-yl)thiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Scientific Research Applications

2-(4-Butoxypiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Butoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The butoxypiperidine group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .

Comparison with Similar Compounds

2-(4-Butoxypiperidin-1-yl)thiazol-4-amine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .

Properties

Molecular Formula

C12H21N3OS

Molecular Weight

255.38 g/mol

IUPAC Name

2-(4-butoxypiperidin-1-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C12H21N3OS/c1-2-3-8-16-10-4-6-15(7-5-10)12-14-11(13)9-17-12/h9-10H,2-8,13H2,1H3

InChI Key

DZCHDOGWPGRKDD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCN(CC1)C2=NC(=CS2)N

Origin of Product

United States

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